6-(2,4-dichlorophenyl)pyridazin-3(2H)-one
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Properties
- Pyridazinones, including 6-(2,4-dichlorophenyl)pyridazin-3(2H)-one, have been synthesized and evaluated for various pharmacological properties. For instance, Xu et al. (1991) found that certain pyridazinones demonstrated potent anticonvulsant activity in mice. Similarly, Estevez, Raviña, and Sotelo (1998) prepared different pyridazinones as potential platelet aggregation inhibitors (Xu, P., Wang, S. Y., Chen, Y., Liu, W. Q., & Tao, C., 1991) (Estevez, I., Raviña, E., & Sotelo, E., 1998).
Chemical Transformations and Applications
- The chemistry of pyridazines and their derivatives, such as pyridazin-3(2H)-ones, is of significant interest due to their utility as functional group carriers in various organic reactions. Kang et al. (2018) discussed the recent progress in the synthesis of these derivatives and their applications in organic synthesis (Kang, S., Moon, H. G., Yoon, Y. J., & Yoon, H., 2018).
Corrosion Inhibition
- Pyridazinones have also been studied for their corrosion inhibitory effects. Zarrouk et al. (2012) investigated the inhibitory effect of substituted pyridazines, including 6-(2,4-dichlorophenyl)pyridazin-3(2H)-one, on copper corrosion in nitric acid, demonstrating their potential as corrosion inhibitors (Zarrouk, A., Hammouti, B., Zarrok, H., Salghi, R., Bouachrine, M., Bentiss, F., & Al-Deyab, S. S., 2012).
Pesticide Development
- In the field of agriculture, pyridazinone derivatives have been studied for their potential as pesticides. Miyake and Oguia (1992) found that certain pyridazinone derivatives exhibited juvenile hormone-like activity, which could be useful in controlling agricultural pests (Miyake, T., & Oguia, T., 1992).
Inhibitory Effects in Biological Systems
- Pyridazinone derivatives have been synthesized and evaluated for their biological activities. For instance, Kamble et al. (2015) synthesized new pyridazinone derivatives and assessed their anticancer, antiangiogenic, and antioxidant activities (Kamble, V. T., Sawant, A. S., Sawant, S. S., Pisal, P. M., Gacche, R., Kamble, S., & Kamble, V., 2015).
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-6-1-2-7(8(12)5-6)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBDJBZVJBHYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dichlorophenyl)pyridazin-3(2H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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